molecular formula C14H12N2O5 B11729684 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid

2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid

Cat. No.: B11729684
M. Wt: 288.25 g/mol
InChI Key: YYTPOBGPGBIYHM-UHFFFAOYSA-N
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Description

2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid is a synthetic benzoic acid derivative characterized by a unique combination of functional groups: a carboxylic acid moiety, an amide linkage, a cyano group (-CN), and an ethoxy-substituted dioxobutene chain. Its structural complexity implies possible utility in coordination chemistry or materials science, though further studies are required to confirm these hypotheses.

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

2-[(2-cyano-4-ethoxy-3,4-dioxobut-1-enyl)amino]benzoic acid

InChI

InChI=1S/C14H12N2O5/c1-2-21-14(20)12(17)9(7-15)8-16-11-6-4-3-5-10(11)13(18)19/h3-6,8,16H,2H2,1H3,(H,18,19)

InChI Key

YYTPOBGPGBIYHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(=CNC1=CC=CC=C1C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-ylamine, which is then reacted with benzoic acid derivatives under specific conditions to yield the target compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can convert the cyano group to an amine group, changing the compound’s reactivity.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or other bioactive agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl)amino]benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and other functional moieties can form hydrogen bonds, electrostatic interactions, or covalent bonds with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the compound’s application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related benzoic acid derivatives are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name & Source Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzoic acid Cyano, ethoxy, 3,4-dioxobutene chain Carboxylic acid, amide, cyano, ketone Enzyme inhibition, drug design
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid Benzoic acid Triazine ring, 4-cyanophenoxy, 4-methoxyphenoxy Carboxylic acid, ether, triazine Agrochemicals, polymer science
Lactofen (Benzoic acid ester) Benzoic acid ester 5-[2-Chloro-4-(trifluoromethyl)phenoxy], 2-nitro, 2-ethoxy-1-methyl-2-oxoethyl Ester, nitro, trifluoromethyl Herbicide
Caffeic Acid Cinnamic acid 3,4-Dihydroxybenzene, propenoic acid Hydroxyl, carboxylic acid, alkene Antioxidant, dietary supplements
Giripladib Benzoic acid Indole, sulfonamide, trifluoromethyl, diphenylmethyl Carboxylic acid, sulfonamide, indole Pain management, arthritis

Key Comparative Analysis

In contrast, caffeic acid’s hydroxyl groups enable antioxidant activity via radical scavenging . Lactofen’s ester and trifluoromethyl groups improve lipid solubility and environmental persistence, making it effective as a herbicide , whereas the target compound’s amide linkage may confer metabolic stability in biological systems.

Structural Complexity and Bioactivity :

  • Giripladib ’s indole and sulfonamide substituents enable selective targeting of pain pathways, likely through kinase or cyclooxygenase inhibition . The target compound’s simpler structure lacks such specialized pharmacophores but could serve as a scaffold for modular derivatization.
  • The triazine-containing analog from demonstrates how heterocyclic rings (e.g., 1,3,5-triazine) can enhance thermal stability and π-π stacking, useful in materials science.

Synthetic and Industrial Relevance: Caffeic acid is naturally derived and widely used in cosmetics and food additives , while the target compound’s synthetic nature and cyano group suggest utility in fine chemical synthesis. Lactofen’s nitro and chloro groups highlight its role as a agrochemical, whereas the target compound’s lack of halogenation may reduce environmental toxicity concerns .

Table 2: Physicochemical Properties (Inferred)

Property Target Compound Lactofen Caffeic Acid
Solubility (Polarity) Moderate (amide/CN) Low (ester/CF3) High (hydroxyl/COOH)
Stability High (conjugated CN) Moderate (ester) Low (oxidizable)
Bioavailability Likely moderate Low (lipophilic) High (aqueous)

Biological Activity

The compound 2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid , also known as 2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino}benzoic acid , is a synthetic organic molecule with a complex structure that includes a benzoic acid moiety, an ethoxy group, and a cyano-substituted dioxobutene. Its molecular formula is C14H12N2O5C_{14}H_{12}N_{2}O_{5}, indicating significant nitrogen and oxygen content, which may contribute to its biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry and pharmacology. Key biological activities associated with similar compounds include:

  • Antimicrobial Activity : Compounds with similar structural features have demonstrated effectiveness against various pathogens.
  • Antiproliferative Effects : Studies suggest potential applications in cancer treatment through the inhibition of cell proliferation.
  • Enzyme Inhibition : The compound may interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmission.

Interaction Studies

Molecular modeling techniques predict potential binding sites and energies of this compound with biological targets. Experimental studies may focus on:

  • Binding Affinity : Assessing how well the compound binds to specific enzymes or receptors.
  • Functional Assays : Evaluating the effects of the compound on cellular functions, such as apoptosis and protein degradation pathways.

Comparative Analysis

The following table illustrates the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Aminobenzoic AcidAmino and carboxylic groupsAntimicrobialBasic structure common in many derivatives
Butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoateSimilar cyano and ethoxy groupsAntimicrobialContains butyl ester which alters solubility
4-[((2-(1,1'-biphenyl)-4-YL)amino]benzoic acidBiphenyl substituentAnti-inflammatoryEnhanced lipophilicity due to biphenyl

This comparison highlights how variations in substituents can influence biological activity and solubility, making each compound unique in its potential applications.

Study on Protein Degradation Systems

A relevant study investigated benzoic acid derivatives' effects on protein degradation systems in human fibroblasts. The findings indicated that certain derivatives activated both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Notably, compounds exhibiting structural similarities to 2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino}benzoic acid were found to enhance proteasomal activity significantly without cytotoxic effects at specific concentrations .

Cytotoxicity Evaluation

Further evaluations of cytotoxicity in cancer cell lines revealed that certain derivatives exhibited minimal growth inhibition across various cell types (e.g., Hep-G2 liver cancer cells). This suggests that compounds related to 2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino}benzoic acid could be promising candidates for therapeutic development without significant toxicity .

Enzyme Activity Studies

In silico studies have indicated that compounds similar to 2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-enyl]amino}benzoic acid may act as potent binders to cathepsins B and L, enzymes involved in protein degradation. The activation of these enzymes is crucial for maintaining cellular homeostasis and could be leveraged for therapeutic interventions in age-related diseases .

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